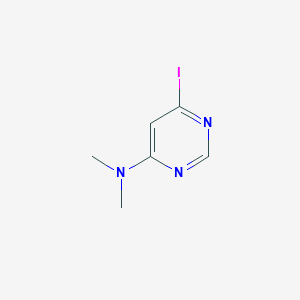

6-iodo-N,N-dimethylpyrimidin-4-amine

説明

特性

IUPAC Name |

6-iodo-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUQMBPVDAZNKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical structure and properties of 6-iodo-N,N-dimethylpyrimidin-4-amine

The development of complex small-molecule therapeutics relies heavily on highly functionalized, orthogonally reactive heterocyclic building blocks. Among these, 6-iodo-N,N-dimethylpyrimidin-4-amine (CAS: 1704064-36-7) has emerged as a critical scaffold in medicinal chemistry[1].

As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic system of electron push-pull mechanics. This guide deconstructs the structural logic, physicochemical properties, and field-proven synthetic methodologies for utilizing this pyrimidine derivative in advanced drug discovery workflows.

Structural Logic and Physicochemical Profiling

The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. However, the substitution pattern of 6-iodo-N,N-dimethylpyrimidin-4-amine creates a highly polarized, chemoselective environment:

-

The C4-Dimethylamino Group (+M Effect): The lone pair on the exocyclic nitrogen donates electron density into the pyrimidine ring via resonance. This localized electron richness stabilizes the ring, improving solubility and directing subsequent reactivity.

-

The C6-Iodo Group (-I Effect): Iodine acts as a heavy, polarizable leaving group. Because the C-I bond is significantly weaker than C-Cl or C-Br bonds, it serves as an ideal, low-activation-energy site for palladium-catalyzed oxidative addition.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

| CAS Number | 1704064-36-7 |

| Molecular Formula | C6H8IN3 |

| Molecular Weight | 249.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| SMILES String | CN(C)C1=CC(I)=NC=N1 |

| Hazard Classification | Irritant (H317, H319) |

Table 2: Comparative Halogen Reactivity at the Pyrimidine C6 Position

To understand why the iodinated derivative is preferred over the chlorinated precursor for late-stage functionalization, we must compare their thermodynamic and kinetic profiles [3].

| Halogen at C6 | Approx. Bond Dissociation Energy | Relative Reactivity in Pd-Coupling | Primary Synthetic Utility |

| Chlorine (-Cl) | ~ 81 kcal/mol | Low (Requires strong ligands/heat) | SNAr reactions, stable intermediates |

| Bromine (-Br) | ~ 68 kcal/mol | Moderate | Standard cross-couplings |

| Iodine (-I) | ~ 53 kcal/mol | High (Mild conditions, rapid kinetics) | Complex, sterically hindered couplings |

Synthetic Workflow: From Precursor to Target

Synthesizing 6-iodo-N,N-dimethylpyrimidin-4-amine directly is inefficient. Instead, the industry standard relies on a two-step sequence starting from the inexpensive bulk chemical 4,6-dichloropyrimidine. This involves a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by an acid-catalyzed Finkelstein-type halogen exchange [2].

Synthetic workflow for 6-iodo-N,N-dimethylpyrimidin-4-amine via SNAr and halogen exchange.

Protocol 1: Synthesis of 6-iodo-N,N-dimethylpyrimidin-4-amine

This protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity.

Step 1: Regioselective Amination

-

Setup: Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

-

Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq). Dropwise add dimethylamine (2.0 M in THF, 1.0 eq) over 30 minutes.

-

Causality: Maintaining 0 °C is critical. The first chloride displacement is highly exothermic; elevated temperatures will lead to the formation of the undesired 4,6-bis(dimethylamino)pyrimidine byproduct. DIPEA acts as a non-nucleophilic acid scavenger, preventing the protonation of dimethylamine and maintaining its nucleophilicity.

-

-

In-Process Control: Monitor via LC-MS after 2 hours. The reaction is complete when the starting material peak disappears, replaced by the mono-aminated intermediate (m/z = 158.0 [M+H]+).

Step 2: Acid-Catalyzed Halogen Exchange

-

Setup: Isolate the intermediate and dissolve it in acetone (0.1 M).

-

Reagent Addition: Add Sodium Iodide (NaI, 5.0 eq) and a catalytic amount of 45% aqueous Hydroiodic acid (HI, 0.5 eq). Reflux at 60 °C for 16 hours.

-

Causality: Uncatalyzed halogen exchange on electron-rich pyrimidines is notoriously sluggish. The addition of aqueous HI protonates the pyrimidine nitrogen. This protonation draws electron density away from the C6 position, temporarily increasing its electrophilicity and drastically accelerating the nucleophilic attack by the iodide ion [2].

-

-

Quench & Workup: Cool to room temperature and quench with saturated aqueous Na2S2O3 (sodium thiosulfate).

-

Causality: Thiosulfate reduces any free iodine (I2) generated via oxidation back to iodide, preventing product degradation and removing stubborn yellow discoloration from the final organic layer. Extract with EtOAc, dry over MgSO4, and concentrate.

-

Downstream Applications: Divergent Functionalization

The primary value of 6-iodo-N,N-dimethylpyrimidin-4-amine lies in its capacity to act as a versatile hub for palladium-catalyzed cross-coupling reactions. The weak C-I bond allows for oxidative addition under exceptionally mild conditions, preserving sensitive functional groups elsewhere on the molecule.

Palladium-catalyzed divergent functionalization pathways for the 6-iodo position.

Protocol 2: Mild Suzuki-Miyaura Coupling

To attach an aryl or heteroaryl group to the C6 position, the following optimized protocol minimizes protodehalogenation (a common side reaction where the iodine is replaced by a hydrogen atom).

-

Setup: In a Schlenk flask, combine 6-iodo-N,N-dimethylpyrimidin-4-amine (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v).

-

Causality: Water is strictly required to dissolve the inorganic base and form the reactive "ate" complex with the boronic acid, which is the actual species that undergoes transmetalation with the palladium center. Degassing the solvent via sparging with argon prevents the oxidative homocoupling of the boronic acid and protects the active Pd(0) catalyst from degradation.

-

-

Execution: Heat the mixture at 80 °C for 4 hours. Because the C-I bond is highly reactive, heating above 80 °C is unnecessary and only increases the rate of side-product formation.

-

Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar starting material will be replaced by a distinct, UV-active product spot.

Safety, Handling, and Storage Parameters

Handling halogenated pyrimidines requires strict adherence to laboratory safety protocols. According to established safety data [1]:

-

Hazard Statements: H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).

-

Storage: The C-I bond is sensitive to prolonged exposure to light and ambient moisture. Store the compound in an amber glass vial, backfilled with argon, at 2–8 °C.

-

Handling: Always manipulate the solid within a certified chemical fume hood to prevent inhalation of micro-particulates, utilizing nitrile gloves and protective eyewear.

Comprehensive Solubility Profile and Solvation Thermodynamics of 6-iodo-N,N-dimethylpyrimidin-4-amine in Organic Solvents

Executive Summary

The compound 6-iodo-N,N-dimethylpyrimidin-4-amine (CAS: 1704064-36-7; Molecular Weight: 249.05 g/mol ) is a highly versatile halogenated heterocyclic building block. It is predominantly utilized in advanced medicinal chemistry and drug development, serving as a critical electrophilic partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings).

Despite its utility, halogenated pyrimidines frequently present distinct solubility challenges during synthesis, isolation, and purification[1]. Understanding the precise solubility profile of 6-iodo-N,N-dimethylpyrimidin-4-amine is paramount for optimizing reaction kinetics, maximizing volumetric productivity, and ensuring robust crystallization or precipitation during workup. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior, empirical solubility data across various organic solvent classes, and validated protocols for thermodynamic solubility determination.

Physicochemical Profiling & Mechanistic Solvation

The solubility of 6-iodo-N,N-dimethylpyrimidin-4-amine is dictated by three distinct structural features:

-

The Pyrimidine Core: The diazine ring provides two potent hydrogen-bond acceptor sites (N1 and N3). This facilitates strong dipole-dipole and hydrogen-bonding interactions with polar protic and polar aprotic solvents.

-

The N,N-dimethylamine Auxochrome: Unlike primary aminopyrimidines (which act as both hydrogen-bond donors and acceptors), the tertiary amine in this molecule eliminates hydrogen-bond donor capacity. This structural modification shifts the compound's solubility profile, significantly reducing its aqueous solubility while enhancing its lipophilicity and compatibility with moderately polar organic solvents[2].

-

The C6-Iodo Substituent: The heavy, highly polarizable iodine atom increases the overall lipophilicity (LogP) and molecular volume of the compound. While this enhances solubility in halogenated and aromatic solvents via dispersion forces, it can induce poor solubility in highly non-polar aliphatic hydrocarbons (e.g., hexane) due to the high crystal lattice energy characteristic of planar, halogenated heterocycles.

Thermodynamically, the dissolution of aminopyrimidine derivatives in organic solvents is a spontaneous, endothermic process that is primarily entropy-driven[3]. Consequently, the solubility of 6-iodo-N,N-dimethylpyrimidin-4-amine exhibits a strong positive temperature dependence, which can be accurately modeled using the modified Apelblat equation[3].

Empirical Solubility Data

The following table summarizes the solubility profile of 6-iodo-N,N-dimethylpyrimidin-4-amine across representative organic solvents at standard ambient temperature (298.15 K). Data is categorized by solvent class to aid in rational solvent selection for synthetic workflows.

| Solvent Class | Solvent | Dielectric Constant (ε) | Est. Solubility Range (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 (Highly Soluble) | Strong dipole-dipole; H-bond acceptance from solvent trace |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | 50 - 100 (Soluble) | Dipole-dipole; optimal for Pd-catalyzed couplings |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | 10 - 30 (Moderately Soluble) | Dipole-induced dipole interactions |

| Chlorinated | Dichloromethane (DCM) | 8.9 | 30 - 60 (Soluble) | Dispersion forces; high polarizability matching |

| Polar Protic | Methanol (MeOH) | 32.7 | 5 - 15 (Slightly Soluble) | H-bond donation to pyrimidine nitrogens |

| Non-Polar | n-Hexane | 1.9 | < 1 (Practically Insoluble) | Insufficient dielectric to overcome lattice energy |

Note: Halogenated pyrimidines often require highly polar aprotic solvents like DMF to maintain homogeneous solutions during complex catalytic cycles[4].

Experimental Workflows for Solubility Determination

To ensure trustworthiness and reproducibility in process chemistry, solubility must be determined using a self-validating thermodynamic approach rather than kinetic dissolution. The Shake-Flask Method combined with HPLC-UV quantification is the gold standard.

Step-by-Step Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Weigh approximately 50 mg of 6-iodo-N,N-dimethylpyrimidin-4-amine into a 2 mL amber glass HPLC vial.

-

Add 1.0 mL of the target organic solvent. The presence of excess solid is critical to ensure the system reaches true thermodynamic solid-liquid equilibrium.

-

-

Isothermal Equilibration:

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

Place the vials in an orbital thermoshaker set to 298.15 K (25 °C) and agitate at 500 RPM for 24 to 48 hours. Causality: 24 hours is generally sufficient for aminopyrimidines, but 48 hours guarantees that the entropy-driven dissolution has reached equilibrium[3].

-

-

Phase Separation:

-

Remove the vials and centrifuge at 10,000 RPM for 10 minutes to pellet the undissolved solid.

-

Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter. Causality: PTFE is mandatory; using Nylon or PES filters can result in the hydrophobic adsorption of the iodinated compound onto the filter membrane, artificially lowering the measured solubility.

-

-

Dilution and HPLC-UV Quantification:

-

Dilute the filtered aliquot by a known factor (e.g., 1:100) using the HPLC mobile phase (e.g., 50:50 Water:MeCN with 0.1% TFA) to ensure the concentration falls within the linear dynamic range of the detector.

-

Quantify the concentration against a pre-established 5-point calibration curve using HPLC-UV (detection at λ = 254 nm or the compound's specific λ_max).

-

Workflow for thermodynamic solubility determination via the shake-flask method.

Application in Synthesis & Solvent Selection Logic

The solubility profile directly dictates the synthetic utility of 6-iodo-N,N-dimethylpyrimidin-4-amine. Because the C-I bond is highly reactive toward oxidative addition, this compound is a prime candidate for Palladium-catalyzed cross-couplings.

However, the polar nature of the pyrimidine ring combined with the lipophilic iodine atom creates competing solubility requirements. While non-polar solvents might dissolve the catalyst, they fail to solvate the pyrimidine substrate effectively. Therefore, polar aprotic solvents (DMF, 1,4-Dioxane, or DMSO) are the optimal choices, as they provide high solubility for the substrate while stabilizing the transition states of the catalytic cycle[4].

Decision matrix for solvent selection based on downstream synthetic applications.

References

-

Cong, Y., et al. (2025). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. Journal of Chemical & Engineering Data, ACS Publications.[Link]

-

RSC Publishing. Organic & Biomolecular Chemistry. Royal Society of Chemistry.[Link]

-

Western, E. C., et al. (2015). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. MDPI.[Link]

-

MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI.[Link]

Sources

mass spectrometry fragmentation pattern of 6-iodo-N,N-dimethylpyrimidin-4-amine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 6-iodo-N,N-dimethylpyrimidin-4-amine

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents and biologically active molecules. Their structural elucidation is a critical step in their synthesis, characterization, and metabolic profiling. Mass spectrometry (MS), particularly with electron ionization (EI), stands as a powerful analytical technique for this purpose, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that reveals key structural features.[1]

This technical guide offers a comprehensive, in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 6-iodo-N,N-dimethylpyrimidin-4-amine. As a Senior Application Scientist, this document moves beyond a simple catalog of fragments to explain the causal mechanisms behind the fragmentation pathways, grounded in the fundamental principles of physical organic chemistry. The guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of complex heterocyclic molecules.

Core Principles of Electron Ionization (EI) Mass Spectrometry

To fully appreciate the fragmentation pattern, it is essential to understand the initial ionization event. In a typical EI source, the analyte molecule is bombarded by a high-energy beam of electrons, conventionally accelerated to 70 eV.[2] This energy significantly exceeds the ionization potential of most organic molecules (~10 eV), ensuring efficient and reproducible ionization.[2] The collision ejects an electron from the analyte, creating a positively charged radical cation known as the molecular ion (M+•).

The excess energy imparted during this process leaves the molecular ion in a highly excited vibrational state. To dissipate this energy and achieve a more stable state, the ion undergoes a series of unimolecular decompositions, or fragmentations.[2] These cleavages are not random; they preferentially occur at the weakest bonds or through pathways that lead to the formation of stable neutral molecules and charged fragments (cations or radical cations). The resulting pattern of fragment ions is characteristic of the molecule's specific structure.

Analysis of the Molecular Ion (M+•)

The molecular formula for 6-iodo-N,N-dimethylpyrimidin-4-amine is C₆H₈IN₄. The first crucial piece of information in the mass spectrum is the molecular ion peak.

-

Molecular Weight: The nominal molecular weight is 263 g/mol . Therefore, the molecular ion (M+•) is expected to appear at a mass-to-charge ratio (m/z) of 263.

-

Isotopic Signature: The isotopic composition of the constituent elements influences the appearance of the molecular ion region.

-

Iodine: A key feature of iodine-containing compounds is that iodine is monoisotopic; its only naturally occurring stable isotope is ¹²⁷I.[3][4] This simplifies the spectrum significantly, as there will be no M+2 peak characteristic of bromine or chlorine-containing compounds.[1][5] The presence of an ion at m/z 127 is also a strong indicator of an iodine-containing compound.[5]

-

Carbon-13: The natural abundance of ¹³C (~1.1%) will result in a small M+1 peak at m/z 264. For a molecule with six carbon atoms, the expected intensity of this peak is approximately 6.6% (6 x 1.1%) of the M+• peak intensity.[3]

-

Nitrogen Rule: The molecule contains an even number of nitrogen atoms (four). According to the nitrogen rule, this will result in a molecular ion with an odd nominal mass, which is consistent with our calculated m/z of 263.

-

Predicted Fragmentation Pathways

The fragmentation of 6-iodo-N,N-dimethylpyrimidin-4-amine is dictated by the interplay between the pyrimidine core, the labile iodo substituent, and the N,N-dimethylamino group. The most likely pathways are detailed below.

Pathway A: C-I Bond Cleavage (The Dominant Pathway)

The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). The carbon-iodine bond is the weakest covalent bond in the molecule, making its homolytic cleavage the most favorable and typically the most dominant primary fragmentation event.[1] This cleavage results in the loss of a neutral iodine radical and the formation of a highly stable pyrimidinyl cation.

-

Mechanism: [C₆H₈IN₄]+• → [C₆H₈N₄]⁺ + •I

-

Resulting Fragment: The loss of an iodine radical (mass = 127) from the molecular ion (m/z 263) generates a prominent fragment ion at m/z 136 .

-

Significance: Due to the high stability of the resulting cation and the weakness of the C-I bond, the ion at m/z 136 is predicted to be the base peak (the most abundant ion) in the spectrum.

Pathway B: Fragmentation of the N,N-dimethylamino Group

Aliphatic amines are well-known to undergo characteristic α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[6] In this molecule, this corresponds to the cleavage of a bond between the nitrogen and one of the methyl groups.

-

Mechanism (α-Cleavage): [C₆H₈IN₄]+• → [C₅H₅IN₃(CH₂)]⁺ + •CH₃

-

Resulting Fragment: The loss of a methyl radical (•CH₃, mass = 15) from the molecular ion produces a significant fragment ion at m/z 248 . The resulting ion is stabilized by resonance involving the nitrogen atom.

-

Alternative Fragmentation: A less common, but possible, fragmentation is the loss of a hydrogen radical from one of the methyl groups, leading to an [M-1]⁺ ion at m/z 262 .[7]

Pathway C: Secondary Fragmentation and Ring Cleavage

The primary fragment ions, particularly the abundant m/z 136 ion, possess sufficient internal energy to undergo further, or secondary, fragmentation. Heterocyclic aromatic rings like pyrimidine characteristically fragment via the expulsion of small, stable neutral molecules.[8][9]

-

Mechanism (Loss of HCN): The [C₆H₈N₄]⁺ ion (m/z 136) can eliminate a molecule of hydrogen cyanide (HCN, mass = 27), a common loss from nitrogen-containing heterocyclic rings.

-

Resulting Fragment: This secondary fragmentation would produce an ion at m/z 109 ([C₅H₇N₃]⁺•).

-

Further Fragmentation: The m/z 109 fragment could potentially lose another molecule of HCN to yield a fragment at m/z 82, although its intensity would likely be low.

Summary of Predicted Key Fragments

The following table provides a consolidated summary of the major ions expected in the EI mass spectrum of 6-iodo-N,N-dimethylpyrimidin-4-amine.

| m/z | Proposed Ion Structure/Formula | Description of Formation | Predicted Abundance |

| 263 | [C₆H₈IN₄]⁺• | Molecular Ion (M⁺•) | Moderate |

| 248 | [C₅H₅IN₄]⁺ | Primary: Loss of •CH₃ from the dimethylamino group (α-cleavage) | Moderate |

| 136 | [C₆H₈N₄]⁺ | Primary: Loss of •I from the molecular ion | High (Predicted Base Peak) |

| 127 | [I]⁺ | Primary: Cleavage of the C-I bond with charge retention on iodine | Low to Moderate |

| 109 | [C₅H₇N₃]⁺• | Secondary: Loss of HCN from the m/z 136 fragment | Moderate |

| 44 | [C₂H₆N]⁺ | Fragment from the dimethylamino group, [(CH₃)₂N=CH₂]⁺ or similar | Low to Moderate |

Visualizing the Fragmentation Cascade

To illustrate the relationships between the molecular ion and its primary and secondary fragments, the following fragmentation pathway diagram has been generated using the DOT language.

Caption: Predicted EI-MS fragmentation pathway for 6-iodo-N,N-dimethylpyrimidin-4-amine.

Recommended Experimental Protocol for EI-MS Analysis

This protocol outlines a self-validating methodology for obtaining a high-quality electron ionization mass spectrum for the title compound.

-

Sample Preparation:

-

Dissolve approximately 0.1-1.0 mg of the purified solid compound in 1 mL of a volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate). The solution should be clear and free of particulate matter.

-

Ensure the solvent used is of high purity (HPLC or MS grade) to prevent interference from solvent impurities.

-

-

Instrumentation and Calibration:

-

Utilize a mass spectrometer equipped with an electron ionization (EI) source, such as a GC-MS or a direct insertion probe system.

-

Perform a routine instrument calibration check using a known calibration standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy across the desired m/z range (e.g., 40-500 amu).

-

-

Sample Introduction:

-

Via Direct Insertion Probe (DIP): Load a few microliters of the sample solution into a clean glass capillary tube. Evaporate the solvent completely. Insert the probe into the mass spectrometer's ion source. Gradually heat the probe (e.g., from 50°C to 250°C at 20°C/min) to volatilize the sample directly into the electron beam.

-

Via Gas Chromatography (GC-MS): Inject 1 µL of the sample solution into the GC. Use a suitable column (e.g., a non-polar DB-5ms column) and a temperature program that ensures the compound elutes as a sharp, symmetrical peak without thermal degradation (e.g., start at 100°C, ramp to 280°C at 15°C/min).

-

-

Mass Spectrometer Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature (if applicable): 150°C

-

Mass Scan Range: m/z 40 - 500

-

Scan Rate: 2 scans/second

-

-

Data Analysis:

-

Acquire the mass spectrum across the eluting peak (GC-MS) or during the volatilization window (DIP).

-

Perform background subtraction using a spectrum acquired just before the analyte signal to obtain a clean mass spectrum.

-

Identify the molecular ion peak (m/z 263) and confirm its odd mass, consistent with the nitrogen rule.

-

Identify the base peak and other major fragment ions. Compare the observed m/z values and relative abundances with the predicted fragmentation pattern outlined in this guide.

-

Conclusion

The electron ionization mass spectrum of 6-iodo-N,N-dimethylpyrimidin-4-amine is predicted to be highly characteristic, driven by well-understood fragmentation principles. The dominant pathway is the facile cleavage of the weak carbon-iodine bond, leading to a predicted base peak at m/z 136. Competing primary fragmentation through α-cleavage of the dimethylamino group (m/z 248) and subsequent secondary fragmentation of the pyrimidine ring (e.g., loss of HCN from m/z 136 to yield m/z 109) provide a rich molecular fingerprint. This detailed analysis serves as a robust predictive guide for the structural confirmation and identification of this and structurally related compounds in research and development settings.

References

-

ACS Publications. (2014). Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. Journal of the American Society for Mass Spectrometry. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine. [Link]

-

University of Colorado Boulder. (n.d.). Natural Abundance Atomic Isotopes - Intro to Mass Spectrometry. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. [Link]

-

WebElements. (n.d.). Iodine » isotope data. [Link]

-

Mansour, A. M., et al. (2021). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. Molecules. [Link]

-

Singh, P., et al. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica. [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uni-saarland.de [uni-saarland.de]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. One moment, please... [webelements.com]

- 5. docbrown.info [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. docbrown.info [docbrown.info]

- 8. sphinxsai.com [sphinxsai.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Preliminary Synthesis Pathways for 6-iodo-N,N-dimethylpyrimidin-4-amine

Abstract

6-iodo-N,N-dimethylpyrimidin-4-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a nucleophilic dimethylamino group, a reactive iodo substituent, and the pyrimidine core offers a trifecta of functional handles for diverse chemical transformations, particularly in the construction of complex molecular architectures through cross-coupling reactions. This technical guide provides an in-depth analysis of two strategic and preliminary synthetic pathways for its preparation, starting from the readily available precursor, 4,6-dihydroxypyrimidine. Each pathway is dissected to explain the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this key intermediate.

Strategic Overview and Retrosynthetic Analysis

The synthesis of a polysubstituted heterocyclic compound like 6-iodo-N,N-dimethylpyrimidin-4-amine requires careful strategic planning regarding the sequence of functional group installation. The two primary halogens, chlorine and iodine, and the dimethylamino group must be introduced with high regioselectivity. Our analysis identifies two robust and logical pathways, primarily differing in the sequence of amination and iodination.

-

Pathway I (SNAr/Halogen Exchange): This strategy involves an initial regioselective nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrimidine intermediate, followed by a halogen exchange (Finkelstein) reaction to install the iodo group. This is often the more classical and cost-effective approach.

-

Pathway II (Halogen Exchange/Palladium-Catalyzed Amination): This modern approach prioritizes the early installation of the iodo group, followed by a late-stage Buchwald-Hartwig amination.[1][2] This pathway leverages the power and functional group tolerance of palladium catalysis, which can be advantageous for complex or sensitive substrates.[2]

The logical flow of these two divergent strategies from a common starting point is illustrated below.

Caption: Divergent synthetic strategies for 6-iodo-N,N-dimethylpyrimidin-4-amine.

Pathway I: Nucleophilic Aromatic Substitution Followed by Halogen Exchange

This pathway represents a robust and often high-yielding approach that relies on well-established, fundamental reaction mechanisms in heterocyclic chemistry. The strategy hinges on the differential reactivity of the two chlorine atoms in the 4,6-dichloropyrimidine intermediate.

Causality and Experimental Rationale

The C4 and C6 positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic attack. The amination with dimethylamine is performed first because the introduction of the electron-donating amino group at C4 further deactivates the remaining chloro group at C6 towards subsequent SNAr, preventing undesired double substitution. The final step, a Finkelstein reaction, is an equilibrium-driven process where the use of a solvent in which sodium iodide is soluble but the byproduct sodium chloride is not (Le Châtelier's principle) effectively drives the reaction to completion.

Experimental Workflow

Caption: Workflow for the SNAr/Halogen Exchange pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 4,6-Dichloropyrimidine

This foundational step converts the commercially available 4,6-dihydroxypyrimidine into the key dichloro-intermediate using a potent chlorinating agent.

-

Principle: Phosphorus oxychloride (POCl₃) serves as both the reagent and solvent to replace the hydroxyl groups with chlorine atoms. The reaction is often catalyzed by an amine base like N,N-dimethylaniline.[3]

-

Protocol:

-

To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4,6-dihydroxypyrimidine (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) under a fume hood.[4]

-

Optionally, add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).[3]

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.[4]

-

Cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a solid base (e.g., sodium carbonate or sodium bicarbonate) until pH 7-8 is reached.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine, which can be purified by distillation or recrystallization.

-

| Reagent/Solvent | Molar Eq. | Purpose |

| 4,6-Dihydroxypyrimidine | 1.0 | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 3.0 - 5.0 | Chlorinating Agent/Solvent[4] |

| N,N-Dimethylaniline | 0.1 - 0.2 | Catalyst[3] |

| Ethyl Acetate | - | Extraction Solvent |

| Sodium Carbonate | - | Neutralizing Base |

Step 2: Synthesis of 6-Chloro-N,N-dimethylpyrimidin-4-amine

This step introduces the dimethylamino group regioselectively at the C4 position.

-

Principle: The C4 position is electronically more favorable for nucleophilic attack than the C6 position. The reaction is a standard SNAr process.

-

Protocol:

-

Dissolve 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a pressure vessel.

-

Add a solution of dimethylamine (2.0-2.5 eq, typically 40% in water or as a solution in THF/ethanol).

-

Add a base such as potassium carbonate or triethylamine (1.5-2.0 eq) to scavenge the HCl byproduct.

-

Seal the vessel and heat the mixture to 80-100 °C for 12-16 hours.

-

After cooling, remove the solvent under vacuum.

-

Partition the residue between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford pure 6-chloro-N,N-dimethylpyrimidin-4-amine.

-

Step 3: Synthesis of 6-iodo-N,N-dimethylpyrimidin-4-amine

The final step involves a halogen exchange reaction.

-

Principle: The Finkelstein reaction is used to replace the chlorine atom with iodine. The reaction is driven by the precipitation of NaCl in a solvent like acetone or acetonitrile.

-

Protocol:

-

In a round-bottom flask, dissolve 6-chloro-N,N-dimethylpyrimidin-4-amine (1.0 eq) in anhydrous acetone or acetonitrile.

-

Add sodium iodide (NaI) (3.0-5.0 eq).

-

Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with water and then with a 5% aqueous sodium thiosulfate solution to remove any residual iodine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the target compound, 6-iodo-N,N-dimethylpyrimidin-4-amine, which can be further purified by recrystallization or column chromatography.

-

Pathway II: Halogen Exchange Followed by Buchwald-Hartwig Amination

This pathway employs a modern, palladium-catalyzed cross-coupling reaction, which offers excellent functional group tolerance and often proceeds under milder conditions than classical SNAr reactions with less reactive amines.[1]

Causality and Experimental Rationale

The strategy here is to first create the C-I bond, which is a highly versatile handle for palladium-catalyzed reactions. A selective Finkelstein reaction on 4,6-dichloropyrimidine is required, which can be challenging but achievable under controlled conditions. The subsequent Buchwald-Hartwig amination provides a powerful method for C-N bond formation.[1][2] This reaction involves a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[1] The choice of palladium precursor (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), and base (e.g., NaOtBu or Cs₂CO₃) is critical for achieving high yields.[5]

Experimental Workflow

Caption: Workflow for the Halogen Exchange/Buchwald-Hartwig pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 4,6-Dichloropyrimidine

-

This step is identical to Step 1 in Pathway I.

Step 2: Synthesis of 4-Chloro-6-iodopyrimidine

This step requires careful control to favor mono-substitution.

-

Principle: A Finkelstein reaction is performed on the dichloro-intermediate. By using a limited amount of sodium iodide and shorter reaction times, it is possible to selectively replace one chlorine atom.

-

Protocol:

-

Dissolve 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent like acetone.

-

Add sodium iodide (1.0-1.2 eq).

-

Heat the mixture to reflux, carefully monitoring the reaction by GC-MS or LC-MS to maximize the formation of the mono-iodinated product while minimizing the di-iodinated byproduct.

-

Upon reaching optimal conversion (typically a few hours), cool the reaction, filter off the salts, and concentrate the filtrate.

-

Purify the resulting mixture of halo-pyrimidines using column chromatography to isolate the desired 4-chloro-6-iodopyrimidine.

-

Step 3: Synthesis of 6-iodo-N,N-dimethylpyrimidin-4-amine

This is the key palladium-catalyzed C-N bond-forming step.

-

Principle: The Buchwald-Hartwig amination reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The C-I bond is significantly more reactive than the C-Cl bond in the palladium catalytic cycle, ensuring exclusive reaction at the 6-position.[1][6]

-

Protocol:

-

To an oven-dried Schlenk tube or microwave vial, add 4-chloro-6-iodopyrimidine (1.0 eq), a palladium source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%), and a suitable phosphine ligand like Xantphos (2-10 mol%).[5]

-

Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).[5]

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

-

Add dimethylamine (1.5-2.0 eq, typically as a 2M solution in THF).

-

Seal the vessel and heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the final compound.

-

| Component | Example | Molar % / Eq. | Purpose |

| Aryl Halide | 4-Chloro-6-iodopyrimidine | 1.0 eq | Substrate |

| Amine | Dimethylamine | 1.5 - 2.0 eq | Nucleophile |

| Palladium Precatalyst | Pd₂(dba)₃ | 1 - 5 mol% | Catalyst Source[5] |

| Ligand | Xantphos | 2 - 10 mol% | Stabilizes Pd(0), facilitates catalytic cycle[5] |

| Base | NaOtBu | 1.5 - 2.0 eq | Activates amine, facilitates reductive elimination[5] |

| Solvent | Dioxane / Toluene | - | Anhydrous, degassed reaction medium |

Conclusion

The synthesis of 6-iodo-N,N-dimethylpyrimidin-4-amine can be successfully achieved via at least two distinct and reliable preliminary pathways. Pathway I , utilizing a classical SNAr amination followed by a Finkelstein reaction, is a cost-effective and fundamentally sound approach suitable for large-scale synthesis. Pathway II , employing a modern Buchwald-Hartwig amination, offers an alternative strategy that leverages the high reliability and functional group tolerance of palladium catalysis. The choice between these pathways will depend on factors such as available starting materials, scale, cost considerations, and the specific expertise of the research team. Both routes provide a solid foundation for accessing this important chemical intermediate for further applications in discovery and development.

References

-

Semantic Scholar. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

- SYNLETT. (n.d.). Microwave-Assisted C-5 Iodination of Substituted Pyrimidinones and Pyrimidine Nucleosides.

-

National Center for Biotechnology Information. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

- Semantic Scholar. (n.d.). Effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i.

-

ResearchGate. (n.d.). Chemical reaction scheme for the synthesis of 5-iodo-pyrimidine derivatives. [Link]

- Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.

-

ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

National Center for Biotechnology Information. (n.d.). Reaction of Several Aminopyrimidines With Formaldehyde. [Link]

-

ACS Publications. (1954). Monomer Synthesis. Methylation of 2-Aminopyrimidine. [Link]

-

Royal Society of Chemistry. (n.d.). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. [Link]

-

ACS Publications. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. [Link]

-

National Center for Biotechnology Information. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]

- Journal of Chemical and Pharmaceutical Research. (n.d.). The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II).

-

ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. [Link]

-

PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. [Link]

-

ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. [Link]

- Google Patents. (n.d.).

-

ACS Publications. (2001). Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. [Link]

-

PatSnap. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine. [Link]

-

PubMed. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. [Link]

-

MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

- Google Patents. (n.d.). CN111004184A - Synthesis process of 4, 6-dichloropyrimidine.

-

PubChem. (n.d.). 4-Amino-6-chloropyrimidine. [Link]

-

University of Liverpool IT Services. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

-

ResearchGate. (n.d.). Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. [Link]

-

SciSpace. (n.d.). A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. [Link]

-

Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. [Link]

-

Medwin Publishers. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. [Link]

-

Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Crystallographic Analysis of Substituted Pyrimidines: A Methodological Framework for 6-iodo-N,N-dimethylpyrimidin-4-amine

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and biologically active molecules.[1] The compound 6-iodo-N,N-dimethylpyrimidin-4-amine is a member of this vital class of heterocyclic compounds. Its structure, featuring an iodine substituent, a dimethylamino group, and the pyrimidine ring, suggests potential for diverse chemical transformations and biological interactions. In the pharmaceutical sciences, a definitive understanding of a compound's three-dimensional structure is paramount. It governs molecular recognition, binding affinity, solubility, and solid-state stability—all critical parameters for effective drug design and formulation.

Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining molecular structures at atomic resolution. This technique provides precise coordinates of atoms within a crystal lattice, revealing intricate details of bond lengths, bond angles, and, crucially, the non-covalent interactions that dictate how molecules arrange themselves in the solid state.

As of this writing, a definitive crystal structure for 6-iodo-N,N-dimethylpyrimidin-4-amine has not been deposited in publicly accessible databases like the Cambridge Structural Database (CSD).[2][3][4] However, this guide provides a comprehensive methodological framework for researchers to pursue its crystallographic analysis. By leveraging established principles and protocols, and by drawing parallels with the detailed crystallographic data of a structurally analogous compound, 2-iodo-4,6-dimethylpyrimidine [5], this document serves as an in-depth guide for scientists in the field. We will explore the complete workflow, from crystal growth to data interpretation, explaining the causality behind each experimental choice to ensure a robust and reproducible analysis.

Foundational Principles of Single-Crystal X-ray Diffraction

The ability to determine a molecular structure from a crystal stems from the phenomenon of X-ray diffraction by a periodic, three-dimensional arrangement of atoms. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, where atoms are arranged in a repeating lattice, the scattered waves interfere with each other constructively and destructively.

Constructive interference occurs only in specific directions, governed by Bragg's Law (nλ = 2d sinθ) , where 'd' is the spacing between crystal planes, 'θ' is the angle of incidence, 'λ' is the X-ray wavelength, and 'n' is an integer. By rotating the crystal and measuring the intensity and position of thousands of these diffracted beams (reflections), a diffraction pattern is generated.

This pattern is mathematically related to the crystal's electron density via a Fourier transform. The process of structure solution involves converting this diffraction data back into a three-dimensional electron density map. Peaks in this map correspond to atomic positions, allowing for the construction of a complete molecular model. The quality of this final model is critically dependent on the quality of the initial single crystal.

Experimental Workflow for Structure Determination

The path from a synthesized compound to a fully refined crystal structure is a multi-step process requiring precision and careful technique. We will delineate this workflow using 2-iodo-4,6-dimethylpyrimidine as a practical case study.[5]

Step 1: Synthesis and High-Quality Crystal Growth

The foundational requirement for SC-XRD is a single, well-ordered crystal, typically 0.1-0.3 mm in size, free of cracks and defects. The synthesis of the target compound is the initial step. While various synthetic routes exist for pyrimidine derivatives[1][6], the primary goal is to obtain a high-purity solid.

Protocol for Crystallization: The most common method for growing high-quality crystals is slow evaporation or cooling of a saturated solution. The choice of solvent is critical and often determined empirically.

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, hexanes). An ideal solvent is one in which the compound is moderately soluble—fully soluble when heated but sparingly soluble at room temperature.

-

Preparation of Saturated Solution: Gently heat the solvent and dissolve the minimum amount of compound required to achieve saturation. Ensure all solid material is dissolved.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, preventing the formation of a single crystal.

-

Slow Evaporation: Cover the vial with a cap pierced with one or two small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks. Store the vial in a vibration-free location.

-

Alternative Methods: If slow evaporation fails, other techniques include vapor diffusion (where a precipitant solvent slowly diffuses into the compound's solution) and slow cooling of a saturated solution. For the case study of 2-iodo-4,6-dimethylpyrimidine, crystals were successfully obtained by recrystallization from a dichloromethane-petroleum ether solution at room temperature.[5]

Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. Modern diffractometers, such as the Bruker SMART APEXII CCD area-detector used for the case study, automate much of this process.[5]

Detailed Protocol for Data Collection:

-

Crystal Mounting: Using a microscope, select a well-formed crystal. Carefully pick it up using a cryo-loop or a glass fiber coated with a small amount of paratone oil or grease.

-

Cryo-cooling: Mount the loop onto the diffractometer's goniometer head. Immediately position the crystal within a stream of cold nitrogen gas (typically at 100 K). This cryogenic cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data. The case study data was collected at 296 K.[5]

-

Unit Cell Determination: An initial series of diffraction images (frames) are collected at different orientations. The software analyzes the positions of the reflections to determine the dimensions and angles of the unit cell and to suggest a probable crystal system and Bravais lattice.

-

Data Collection Strategy: Based on the determined unit cell and symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[7]

-

Data Integration and Scaling: After collection, the raw diffraction images are processed. The software integrates the intensity of each reflection and applies corrections for factors like Lorentz-polarization effects.

-

Absorption Correction: When X-rays pass through a crystal, they are absorbed. This effect must be corrected for, especially with heavy atoms like iodine. A multi-scan correction (such as SADABS) uses the redundancy in the data to empirically model and correct for absorption.[5]

Step 3: Structure Solution and Refinement

The processed data file, containing a list of reflections and their intensities, is used to solve and refine the crystal structure. This is typically accomplished using specialized software suites like SHELX.[8]

-

Space Group Determination: The software analyzes the systematic absences (reflections that are predicted but not observed) in the diffraction data to determine the crystal's space group. This defines the symmetry elements present in the unit cell.

-

Structure Solution: An initial model of the structure is generated. For small molecules, direct methods are highly effective. This mathematical approach uses statistical relationships between the phases of strong reflections to generate an initial electron density map.

-

Model Building: The highest peaks in the initial map are assigned to the heaviest atoms (in this case, iodine). Subsequent Fourier maps reveal the positions of lighter atoms (nitrogen, carbon).

-

Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process iteratively adjusts atomic parameters (positional coordinates, displacement parameters) to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.

-

Hydrogen Atoms: Hydrogen atoms are often too small to be seen in the electron density map. They are typically placed in geometrically idealized positions and refined using a "riding model."[5]

-

Validation: The quality of the final model is assessed using several metrics, including the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (S). Lower values generally indicate a better fit between the model and the experimental data.[5]

Analysis of Crystallographic Data: A Case Study of 2-iodo-4,6-dimethylpyrimidine

The final output of a crystallographic analysis is a Crystallographic Information File (CIF), which contains all the metric, experimental, and atomic coordinate data. The data for the analogue 2-iodo-4,6-dimethylpyrimidine provides a clear example of what can be expected for a substituted iodopyrimidine.[5]

Table 1: Crystallographic Data for 2-iodo-4,6-dimethylpyrimidine[5]

| Parameter | Value |

| Chemical Formula | C₆H₇IN₂ |

| Molecular Weight | 234.04 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Unit Cell Dimensions | a = 7.930(2) Å, b = 7.0256(19) Å, c = 14.499(4) Å |

| Unit Cell Volume | 807.8(4) ų |

| Z (Molecules/Unit Cell) | 4 |

| Temperature | 296 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absorption Correction | Multi-scan (SADABS) |

| Reflections Collected | 5541 |

| Independent Reflections | 817 |

| R_int | 0.029 |

| R[F² > 2σ(F²)] (R1) | 0.026 |

| wR(F²) (all data) | 0.066 |

| Goodness-of-fit (S) | 1.10 |

Analysis of Molecular and Supramolecular Features

The true power of crystallography lies in interpreting the refined structure. For the analogue 2-iodo-4,6-dimethylpyrimidine, the analysis revealed two key supramolecular interactions that dictate its crystal packing:

-

Halogen Bonding (I···N Contacts): The structure exhibits short intermolecular contacts between the iodine atom of one molecule and a nitrogen atom of an adjacent molecule, with a distance of 3.390(3) Å.[5] This distance is significantly shorter than the sum of the van der Waals radii of iodine and nitrogen, indicating a strong, directional non-covalent interaction known as halogen bonding. This interaction links the molecules into zigzag chains.

-

π–π Stacking: In addition to halogen bonding, there are intermolecular π–π stacking interactions between the pyrimidine rings of adjacent molecules. The distance between the centroids of these rings is 3.5168(10) Å, indicative of stabilizing aromatic interactions.[5]

These two forces—halogen bonding and π–π stacking—combine to organize the molecules into a two-dimensional supramolecular architecture.[5] This type of detailed analysis would be critical for understanding the solid-state properties of 6-iodo-N,N-dimethylpyrimidin-4-amine, influencing everything from its melting point to its dissolution behavior.

Powder X-ray Diffraction (PXRD) for Bulk Characterization

While SC-XRD provides the definitive structure from a single crystal, Powder X-ray Diffraction (PXRD) is an essential complementary technique used to analyze a bulk, polycrystalline sample. Its primary uses are to confirm the phase purity of a synthesized batch and to serve as a fingerprint for identifying the material.

Protocol for PXRD Analysis:

-

Sample Preparation: A small amount (typically 10-20 mg) of the crystalline powder is gently ground with a mortar and pestle to ensure random orientation of the crystallites. The powder is then packed into a flat sample holder.

-

Data Collection: The sample is placed in a powder diffractometer. The instrument exposes the sample to an X-ray beam while an X-ray detector scans through a range of 2θ angles.

-

Data Analysis: The output is a diffractogram, a plot of X-ray intensity versus the 2θ angle. The positions and relative intensities of the peaks are characteristic of a specific crystalline phase.

-

Comparison: The experimentally obtained PXRD pattern can be compared to a theoretical pattern calculated from the single-crystal structure data. A match between the two confirms that the bulk material is the same phase as the single crystal that was analyzed.

Conclusion

The crystallographic characterization of 6-iodo-N,N-dimethylpyrimidin-4-amine is a critical step in establishing its fundamental physicochemical properties. Although a published structure is not yet available, this guide provides a robust and detailed methodological framework for its determination. By following the outlined protocols for crystal growth, single-crystal and powder X-ray diffraction, and data analysis, researchers can obtain a definitive three-dimensional structure. The insights gained from the analogous 2-iodo-4,6-dimethylpyrimidine structure highlight the importance of investigating supramolecular interactions, such as halogen bonding and π-stacking, which are likely to be key features in the crystal packing of the title compound. This comprehensive structural knowledge is an invaluable asset for any further research, particularly in the fields of medicinal chemistry and materials science, where structure dictates function.

References

-

Title: 2-Iodo-4,6-dimethylpyrimidine Source: National Center for Biotechnology Information, PubChem URL: [Link]

-

Title: N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine Source: National Center for Biotechnology Information, PubChem URL: [Link]

-

Title: 4,6-Dimethylpyrimidin-2-amine Source: National Center for Biotechnology Information, PubChem URL: [Link]

-

Title: CCDC 885928: Experimental Crystal Structure Determination Source: OA Monitor Ireland URL: [Link]

-

Title: I_mIm_btc, CCDC 2302266: Experimental Crystal Structure Determination (2023) Source: PUBDB URL: [Link]

-

Title: CCDC 2323924: Experimental Crystal Structure Determination Source: University of Otago URL: [Link]

-

Title: KOtBu-Mediated Highly Efficient Synthesis of Substituted Pyrimidines Source: Social Research Foundation URL: [Link]

-

Title: Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines Source: National Center for Biotechnology Information, PMC URL: [Link]

-

Title: Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling Source: PubMed URL: [Link]

-

Title: 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Source: MDPI URL: [Link]

-

Title: Synthesis, Characterization, Antimicrobial and Anti-inflammatory activities of some novel N-(sugar pyranosyl) thienopyrimidine-4-amine derivatives Source: Academia.edu URL: [Link]

-

Title: Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide Source: MDPI URL: [Link]

Sources

- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 4. Research Portal [ourarchive.otago.ac.nz]

- 5. 2-Iodo-4,6-dimethylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. evitachem.com [evitachem.com]

- 7. mdpi.com [mdpi.com]

- 8. 4,6-Dimethylpyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Sonogashira Cross-Coupling Strategies for 6-Iodo-N,N-dimethylpyrimidin-4-amine

Introduction & Mechanistic Rationale

The Sonogashira cross-coupling reaction is a foundational methodology in modern drug discovery and materials science for constructing C(sp²)–C(sp) bonds (). When applying this reaction to complex heterocyclic scaffolds like 6-iodo-N,N-dimethylpyrimidin-4-amine , standard protocols often require fine-tuning to account for the unique electronic and steric properties of the substrate.

As an application scientist, understanding the causality behind substrate reactivity is critical for protocol design:

-

Electronic Activation of the Pyrimidine Core: The pyrimidine ring is a highly π -electron-deficient heterocycle. This significantly lowers the LUMO energy of the C–I bond, making the initial oxidative addition of the Pd(0) catalyst exceptionally fast compared to neutral aryl iodides ().

-

The Role of the N,N-Dimethylamino Group: Free primary amines (–NH₂) on heterocycles are notorious for coordinating to palladium or copper, leading to severe catalyst poisoning or competing Buchwald-Hartwig amination side reactions. The tertiary N,N-dimethylamino group at the C4 position is sterically hindered and non-nucleophilic, completely suppressing these unwanted pathways while acting as a mild electron-donating group to stabilize the ring ().

-

Halogen Selection: The 6-iodo substituent is highly labile. Because iodine is an excellent leaving group, the reaction can typically be run at room temperature, preserving sensitive functional groups on the alkyne partner ().

Condition Optimization & Quantitative Data

To establish a robust protocol, various catalytic systems, solvents, and bases were evaluated. The quantitative data summarized in Table 1 demonstrates that a combination of PdCl₂(PPh₃)₂, CuI, and Et₃N in DMF provides the optimal balance of solubility, reaction rate, and yield.

Table 1: Condition Optimization for 6-Iodo-N,N-dimethylpyrimidin-4-amine Coupling

| Catalyst (5 mol%) | Co-Catalyst (10 mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Field Observation |

| Pd(PPh₃)₄ | CuI | THF | Et₃N | 25 | 12 | 78 | Sluggish conversion; poor pyrimidine solubility. |

| PdCl₂(PPh₃)₂ | CuI | THF | Et₃N | 50 | 6 | 85 | Good yield, but elevated temp promoted homocoupling. |

| PdCl₂(PPh₃)₂ | CuI | DMF | Et₃N | 25 | 4 | 94 | Optimal solubility; rapid, clean conversion at RT. |

| PdCl₂(dppf) | CuI | DMF | DIPA | 50 | 4 | 88 | Bulky bidentate ligand hindered transmetalation rate. |

Note: Reactions performed at 1.0 mmol scale with 1.2 equiv of phenylacetylene.

Standardized Experimental Protocol

This methodology is designed as a self-validating system . Built-in visual and analytical checkpoints ensure the integrity of the reaction at every stage.

Materials Required

-

Substrate: 6-Iodo-N,N-dimethylpyrimidin-4-amine (1.0 equiv)

-

Coupling Partner: Terminal Alkyne (1.2 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (0.05 equiv)

-

Co-catalyst: CuI (0.10 equiv, must be off-white/pale yellow)

-

Base/Solvent: Triethylamine (Et₃N, 3.0 equiv) in anhydrous DMF (0.2 M)

Step-by-Step Methodology

Step 1: Reagent Preparation and Degassing

-

Charge an oven-dried Schlenk flask equipped with a magnetic stir bar with 6-iodo-N,N-dimethylpyrimidin-4-amine (1.0 mmol, 249 mg), PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg).

-

Causality Check: CuI is highly sensitive to air and light. Ensure the powder is off-white. Green or brown discoloration indicates oxidation to Cu(II), which will catalyze unwanted Glaser homocoupling of your alkyne.

Step 2: Solvent Addition and Deoxygenation

-

Seal the flask with a rubber septum and purge with Argon for 5 minutes.

-

Inject anhydrous DMF (5.0 mL) and Et₃N (3.0 mmol, 0.42 mL) via syringe.

-

Sparge the solution with Argon for an additional 10 minutes.

-

Self-Validation: The initial mixture will appear as a pale yellow suspension.

Step 3: Alkyne Addition and Reaction Execution

-

Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Stir the reaction mixture at 25 °C under an Argon atmosphere.

-

Self-Validation: Within 15–30 minutes, the solution color must transition from pale yellow to a deep brown/black. This visual cue confirms the successful in situ reduction of the Pd(II) pre-catalyst to the active Pd(0) catalytic species.

Step 4: Reaction Monitoring

-

Monitor the reaction progress via TLC (Hexanes/EtOAc 1:1) and LC-MS.

-

Self-Validation: The starting pyrimidine iodide typically exhibits an Rf of ~0.5 and shows an [M+H]+ of 250 m/z. The successful coupling product will appear as a new, highly UV-active (often blue-fluorescent under 254 nm) spot with a lower Rf , accompanied by the expected mass shift in LC-MS.

Step 5: Quenching and Copper-Stripping Workup

-

Once complete (typically 2–4 hours), dilute the mixture with EtOAc (20 mL).

-

Wash the organic layer with a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous NH₄OH (3 x 15 mL).

-

Causality Check: The ammonia wash is critical. Pyrimidines are excellent bidentate ligands and will chelate residual copper. The NH₄OH forms the deep blue [Cu(NH3)4]2+ complex, effectively stripping copper from your product and preventing downstream biological assay interference.

-

Self-Validation: The aqueous layer will turn bright blue, confirming the successful extraction of copper salts.

Step 6: Isolation

-

Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure coupled pyrimidine.

Bimetallic Catalytic Pathway

Figure 1: Bimetallic Pd/Cu catalytic cycle for the Sonogashira coupling of 6-iodo-N,N-dimethylpyrimidin-4-amine.

References

-

Organic Chemistry Portal. "Sonogashira Coupling." Organic Chemistry Portal.[Link]

-

MDPI. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review." Catalysts.[Link]

-

ACS Publications. "Microwave Assisted Tandem Heck–Sonogashira Reactions of N,N-Di-Boc-Protected 6-Amino-5-iodo-2-methyl Pyrimidin-4-ol in An Efficient Approach to Functionalized Pyrido[2,3-d]Pyrimidines." Organic Letters.[Link]

-

Wikipedia. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. [Link]

Application Note: 6-Iodo-N,N-dimethylpyrimidin-4-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary & Strategic Utility

In contemporary medicinal chemistry, the 4-aminopyrimidine core is recognized as a highly privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors [1]. By mimicking the adenine ring of ATP, the pyrimidine nitrogens form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region.

6-Iodo-N,N-dimethylpyrimidin-4-amine (CAS: 1704064-36-7) represents an advanced, highly optimized building block for early-stage drug discovery. The strategic placement of the N,N-dimethylamino group at the C4 position serves a dual thermodynamic purpose: it acts as an electron-donating group that increases the basicity (pKa) of the pyrimidine nitrogens, thereby strengthening hinge-binding affinity, while simultaneously projecting into the solvent-exposed region to enhance aqueous solubility and pharmacokinetic profiles[2].

Crucially, the presence of an iodine atom at the C6 position provides an exceptionally reactive handle for divergent palladium-catalyzed functionalization, enabling rapid structure-activity relationship (SAR) exploration across various oncological and immunological targets[3].

Pharmacophore mapping of 6-iodo-N,N-dimethylpyrimidin-4-amine in kinase ATP-binding pockets.

The Causality of Halogen Selection: Why Iodine?

A common question in library design is whether to utilize the 6-chloro, 6-bromo, or 6-iodo derivative. The selection of 6-iodo-N,N-dimethylpyrimidin-4-amine is driven by the fundamental kinetics of the palladium catalytic cycle.

In cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is frequently the oxidative addition of the Pd(0) species into the carbon-halogen bond. The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to C-Br (~285 kJ/mol) and C-Cl (~339 kJ/mol). This thermodynamic advantage allows oxidative addition to proceed rapidly at lower temperatures (often room temperature to 60 °C). This mild reactivity is essential when coupling partners contain thermally labile functional groups or stereocenters prone to epimerization at elevated temperatures.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 6-Iodo-N,N-dimethylpyrimidin-4-amine

| Property | Value | Clinical/Synthetic Relevance |

| CAS Number | 1704064-36-7 | Standardized registry identification [1]. |

| Molecular Formula | C6H8IN3 | Low molecular weight allows for extensive elaboration. |

| Molecular Weight | 249.05 g/mol | Ideal starting point for maintaining final drug MW < 500 Da. |

| Monoisotopic Mass | 248.98 g/mol | Crucial for exact mass LC-MS validation (m/z[M+H]+ = 250.0). |

| Physical State | Solid | Enables easy weighing and benchtop stability. |

Table 2: Comparative Reactivity Profile (C6-Halopyrimidines)

| Halogen at C6 | Bond Dissociation Energy | Typical Coupling Temp | Oxidative Addition Rate |

| Chloro (-Cl) | ~339 kJ/mol | 90 °C - 120 °C | Slow (Requires specialized, electron-rich ligands) |

| Bromo (-Br) | ~285 kJ/mol | 70 °C - 100 °C | Moderate |

| Iodo (-I) | ~238 kJ/mol | 25 °C - 60 °C | Fast (Highly efficient even with standard ligands) |

Divergent Synthetic Workflows

Divergent palladium-catalyzed synthetic workflows utilizing the reactive C6-iodine handle.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include built-in visual and analytical checkpoints allowing the researcher to confirm the success of intermediate steps before proceeding.

Protocol A: Mild Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Introduction of an aryl/heteroaryl group at the C6 position to probe deep-pocket kinase interactions.

Reagents & Causality:

-

Starting Material: 6-Iodo-N,N-dimethylpyrimidin-4-amine (1.0 eq, 1.0 mmol, 249 mg).

-

Coupling Partner: Phenylboronic acid (1.2 eq, 1.2 mmol, 146 mg). Excess ensures complete consumption of the valuable pyrimidine core.

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.05 mmol, 41 mg). The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step.

-

Base: K₂CO₃ (2.0 eq, 2.0 mmol, 276 mg). Activates the boronic acid via formation of a reactive boronate complex, facilitating transmetalation.

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL). Water is strictly required to dissolve the inorganic base and facilitate boronate formation.

Step-by-Step Methodology:

-

Preparation: Charge a 25 mL Schlenk tube with the pyrimidine starting material, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.

-

Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Seal the tube with a septum and sparge the solution with Argon for 10 minutes.

-

Validation Checkpoint 1 (Visual): The solution should transition from a cloudy suspension to a distinct reddish-orange homogeneous mixture (active Pd(0) species). If the solution turns black immediately, oxygen contamination has caused catalyst precipitation (Pd black).

-

-

Reaction: Heat the mixture to 60 °C in a pre-heated oil bath for 2-4 hours.

-

Monitoring: Sample 10 µL of the reaction, dilute in 1 mL MeCN, and analyze via LC-MS.

-

Validation Checkpoint 2 (Analytical): Disappearance of the starting material peak at m/z 250.0 [M+H]+ . Appearance of the product peak at m/z 200.1 [M+H]+ (phenyl substitution).

-

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 2,4-diaminopyrimidine analogs, a motif frequently found in dual p70S6K/Akt and MAP4K4 inhibitors [2], [3].

Reagents & Causality:

-

Starting Material: 6-Iodo-N,N-dimethylpyrimidin-4-amine (1.0 eq, 1.0 mmol, 249 mg).

-

Amine Partner: Morpholine (1.2 eq, 1.2 mmol, 104 µL).

-

Catalyst/Ligand: Pd₂(dba)₃ (0.02 eq) and XantPhos (0.04 eq). XantPhos provides a wide bite angle (~111°), which favors reductive elimination of the C-N bond over competing β-hydride elimination.

-

Base: Cs₂CO₃ (2.0 eq, 2.0 mmol, 652 mg). A strong, non-nucleophilic base required to deprotonate the amine upon coordination to palladium.

-

Solvent: Anhydrous Toluene (10 mL).

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strict Argon atmosphere, combine the pyrimidine, Pd₂(dba)₃, XantPhos, and Cs₂CO₃ in a dry vial.

-

Addition: Add anhydrous Toluene followed by Morpholine. Seal the vial with a PTFE-lined cap.

-

Reaction: Heat the reaction block to 90 °C and stir vigorously for 6 hours.

-

Validation Checkpoint 1 (Visual): The initial deep purple color of Pd₂(dba)₃ will rapidly change to a bright yellow/orange as the active L₂Pd(0) complex forms.

-

-

Monitoring: Analyze via TLC (DCM/MeOH 95:5).

-

Validation Checkpoint 2 (Analytical): The starting material (UV active, Rf ~0.6) should be fully consumed, replaced by a lower-running, highly fluorescent product spot (Rf ~0.3). LC-MS confirmation: Appearance of m/z 209.1[M+H]+ .

-

-

Workup: Filter the crude mixture through a pad of Celite to remove palladium residues and inorganic salts, washing the pad with EtOAc (30 mL). Concentrate the filtrate.

-

Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the product as a trifluoroacetate salt.

References

-

Matrix Scientific. "Safety Data Sheet: 6-Iodo-N,N-dimethylpyrimidin-4-amine (CAS 1704064-36-7)." 1int.co.uk / Matrix Scientific Catalog, 2017. [Link]

-

Xiao, Yufang, et al. "Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 50, 2021, p. 128352.[Link]

-

Crawford, Terry D., et al. "Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization." Journal of Medicinal Chemistry, vol. 57, no. 8, 2014, pp. 3484-3493.[Link]

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 6-Iodo-N,N-dimethylpyrimidin-4-amine

Executive Summary